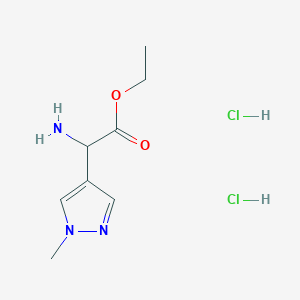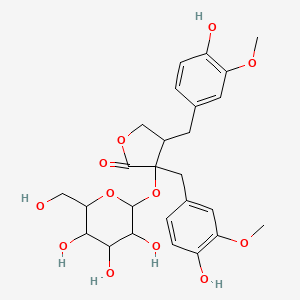![molecular formula C9H15ClO5S B12309015 Ethyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate, trans](/img/structure/B12309015.png)
Ethyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(Clorosulfonil)metil]oxano-2-carboxilato de etilo, trans es un compuesto químico con la fórmula molecular C9H15ClO5S. Es conocido por su estructura única, que incluye un grupo clorosulfonilo unido a un anillo oxano. Este compuesto se utiliza en diversas reacciones químicas y tiene aplicaciones en la investigación científica y la industria .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-[(Clorosulfonil)metil]oxano-2-carboxilato de etilo, trans generalmente implica la reacción de oxano-2-carboxilato de etilo con clorosulfonilmetano en condiciones controladas. La reacción se lleva a cabo en presencia de una base, como trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. La mezcla de reacción se purifica luego utilizando técnicas estándar como la cromatografía en columna para obtener el producto deseado .
Métodos de producción industrial
En un entorno industrial, la producción de 6-[(Clorosulfonil)metil]oxano-2-carboxilato de etilo, trans involucra reacciones a gran escala utilizando reactores automatizados. El proceso se optimiza para un alto rendimiento y pureza, con un control cuidadoso de los parámetros de reacción como la temperatura, la presión y el tiempo de reacción. El producto final se purifica típicamente utilizando técnicas de cromatografía o cristalización a escala industrial .
Análisis De Reacciones Químicas
Tipos de reacciones
6-[(Clorosulfonil)metil]oxano-2-carboxilato de etilo, trans sufre diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo clorosulfonilo puede ser sustituido por otros nucleófilos, como aminas o alcoholes, para formar nuevos compuestos.
Reacciones de oxidación: El compuesto puede ser oxidado para introducir grupos funcionales adicionales.
Reacciones de reducción: La reducción del grupo clorosulfonilo puede conducir a la formación de ácidos sulfónicos u otros derivados.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen aminas, alcoholes y tioles. Las reacciones generalmente se llevan a cabo en presencia de una base, como trietilamina, y a temperatura ambiente.
Reacciones de oxidación: Se utilizan reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas o básicas.
Reacciones de reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio en condiciones anhidras.
Principales productos formados
Reacciones de sustitución: Los productos incluyen sulfonamidas, ésteres sulfonatos y otros derivados.
Reacciones de oxidación: Los productos incluyen ácidos sulfónicos y otros derivados oxidados.
Reacciones de reducción: Los productos incluyen ácidos sulfónicos y otros derivados reducidos.
Aplicaciones Científicas De Investigación
6-[(Clorosulfonil)metil]oxano-2-carboxilato de etilo, trans tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas complejas y como un reactivo en diversas reacciones químicas.
Biología: Se emplea en el estudio de los mecanismos enzimáticos y como una sonda para investigar las vías biológicas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos y como precursor de compuestos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 6-[(Clorosulfonil)metil]oxano-2-carboxilato de etilo, trans implica su interacción con nucleófilos, lo que lleva a la formación de nuevos enlaces químicos. El grupo clorosulfonilo es altamente reactivo y puede sufrir reacciones de sustitución nucleofílica, lo que resulta en la formación de diversos derivados. La reactividad del compuesto está influenciada por las propiedades electrónicas y estérica de los sustituyentes en el anillo oxano .
Comparación Con Compuestos Similares
Compuestos similares
- 6-[(Clorosulfonil)metil]oxano-2-carboxilato de etilo, cis
- 6-[(Clorosulfonil)metil]oxano-2-carboxilato de metilo
- 6-[(Clorosulfonil)metil]oxano-2-carboxilato de etilo
Unicidad
6-[(Clorosulfonil)metil]oxano-2-carboxilato de etilo, trans es único debido a su configuración trans, que afecta su reactividad y los tipos de reacciones que puede sufrir. La configuración trans proporciona propiedades estérica y electrónica distintas en comparación con su contraparte cis, lo que la hace adecuada para aplicaciones específicas en síntesis química e investigación .
Propiedades
Fórmula molecular |
C9H15ClO5S |
|---|---|
Peso molecular |
270.73 g/mol |
Nombre IUPAC |
ethyl 6-(chlorosulfonylmethyl)oxane-2-carboxylate |
InChI |
InChI=1S/C9H15ClO5S/c1-2-14-9(11)8-5-3-4-7(15-8)6-16(10,12)13/h7-8H,2-6H2,1H3 |
Clave InChI |
RCZFWQUBRKNELK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCCC(O1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate](/img/structure/B12308942.png)
![2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12308948.png)

![rac-tert-butyl N-[(1R,3S)-3-(sulfamoylmethyl)cyclopentyl]carbamate, cis](/img/structure/B12308962.png)
![3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B12308970.png)
![2-[3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chroman-4-one](/img/structure/B12308972.png)
![[1-Methyl-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methanol](/img/structure/B12308988.png)

![2,15-Dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylic acid](/img/structure/B12308990.png)
![rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol hydrochloride, trans](/img/structure/B12308997.png)
![N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-4-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide](/img/structure/B12309002.png)
![1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2S,3S)-rel-](/img/structure/B12309007.png)

![4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]-6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide](/img/structure/B12309025.png)
